Home > Products > Screening Compounds P45815 > Fmoc-PEG3-NHS ester
Fmoc-PEG3-NHS ester - 1352827-47-4

Fmoc-PEG3-NHS ester

Catalog Number: EVT-268577
CAS Number: 1352827-47-4
Molecular Formula: C28H32N2O9
Molecular Weight: 540.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-Fluorenylmethoxycarbonyl- polyethylene glycol-N-hydroxysuccinimide ester (Fmoc-PEG3-NHS ester) is a heterobifunctional polyethylene glycol (PEG) derivative commonly employed in scientific research as a crosslinking agent for bioconjugation. [, , ] It plays a crucial role in attaching bioactive molecules to surfaces, nanoparticles, or other biomolecules.

Future Directions
  • Expanding applications in biomedicine: Further exploration of Fmoc-PEG3-NHS ester in drug delivery, bioimaging, and diagnostics. For example, developing new probes for imaging specific tissues or biomarkers. []

MAL-PEG-b-PEI

Compound Description: MAL-PEG-b-PEI is a block copolymer composed of linear polyethyleneimine (PEI) conjugated to hydrophilic polyethylene glycol (PEG) with a maleimide (MAL) functional group. It serves as an intermediate in the synthesis of DC3-decorated polyplexes for targeted gene delivery into dendritic cells []. The MAL group allows for further conjugation with cysteine-containing peptides, such as DC3 or SCRM, to achieve targeted delivery.

DC3-PEG-b-PEI

Compound Description: DC3-PEG-b-PEI is a targeted block copolymer synthesized by conjugating a dendritic cell-targeting peptide (DC3) to MAL-PEG-b-PEI []. This copolymer self-assembles with DNA to form nanosized polyplexes with reduced surface charge and cytotoxicity compared to PEI alone, allowing for efficient gene delivery specifically into dendritic cells.

SCRM-PEG-b-PEI

Compound Description: SCRM-PEG-b-PEI is a control block copolymer similar to DC3-PEG-b-PEI but utilizes a scrambled DC3 peptide sequence (SCRM) []. This scrambled sequence eliminates the specific targeting ability of the DC3 peptide, allowing for comparative studies to evaluate the efficacy of the DC3 targeting moiety in DC3-PEG-b-PEI.

NHS-PEG-MAL

Compound Description: NHS-PEG-MAL is a heterobifunctional polyethylene glycol (PEG) derivative containing both N-hydroxysuccinimide (NHS) ester and maleimide (MAL) groups []. This molecule serves as a versatile linker for conjugating molecules with amine and thiol groups.

Source and Classification

Fmoc-PEG3-NHS ester is classified as a bioconjugation reagent and falls under the category of PEG linkers. It is primarily sourced from chemical suppliers specializing in biochemicals and reagents for research and pharmaceutical applications. The compound is identified by its CAS number 1352827-47-4 and is characterized by a purity level of at least 95% .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-PEG3-NHS ester typically involves the reaction of a PEG derivative with an NHS ester. The process begins with the activation of the carboxylic acid group on the PEG derivative using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or N,N'-diisopropylcarbodiimide. This activated carboxylic acid then reacts with NHS to form the NHS ester .

Key Steps in Synthesis:

  1. Activation: The carboxylic acid on PEG is activated using a coupling reagent.
  2. Formation of NHS Ester: The activated compound reacts with NHS, resulting in the formation of Fmoc-PEG3-NHS ester.
  3. Purification: The product is purified through techniques such as column chromatography to ensure high yield and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Fmoc-PEG3-NHS ester features:

  • A fluorenylmethyloxycarbonyl group that protects amino groups during peptide synthesis.
  • A polyethylene glycol chain that enhances solubility.
  • An N-hydroxysuccinimide ester that facilitates conjugation with primary amines.

The general structure can be represented as follows:

FmocPEG3NHS\text{Fmoc}-\text{PEG}_3-\text{NHS}

Where "Fmoc" denotes the fluorenylmethyloxycarbonyl group, "PEG" represents the polyethylene glycol chain, and "NHS" indicates the N-hydroxysuccinimide moiety.

Chemical Reactions Analysis

Reactions and Technical Details

Fmoc-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds, which are essential for bioconjugation applications.

Common Reagents and Conditions:

  • Reagents: Primary amines, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-diisopropylcarbodiimide), NHS.
  • Conditions: Typically conducted at neutral to slightly basic pH (7.2 to 9) in aqueous or organic solvents like dimethyl sulfoxide or dimethylformamide .

Major Products

The primary product formed from the reaction between Fmoc-PEG3-NHS ester and a primary amine is a PEGylated amide, which is stable and suitable for further applications in bioconjugation.

Mechanism of Action

Process and Data

The mechanism of action for Fmoc-PEG3-NHS ester involves a two-step process:

  1. Activation: The terminal carboxylic acid activates in the presence of coupling agents, allowing it to react with primary amines.
  2. Conjugation: The NHS ester reacts with primary amines to form a stable, irreversible amide bond, linking the PEG chain to proteins or peptides .

This mechanism is crucial for applications in drug delivery systems where stable conjugates are necessary.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fmoc-PEG3-NHS ester exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da depending on the specific length of the PEG chain.
  • Solubility: Highly soluble in aqueous solutions due to the hydrophilic nature of PEG.
  • Stability: Stable under standard laboratory conditions but sensitive to hydrolysis when exposed to moisture.

These properties make it suitable for use in various biochemical applications, particularly in environments requiring high solubility.

Applications

Scientific Uses

Fmoc-PEG3-NHS ester has diverse applications in scientific research and industry:

  • Peptide Synthesis: Used as a linker for synthesizing peptides while maintaining high solubility and stability.
  • Drug Development: Enhances drug solubility and stability, facilitating targeted delivery systems.
  • Bioconjugation: Effective in labeling proteins, peptides, and oligonucleotides through stable amide bond formation.
  • Nanotechnology: Utilized in creating functionalized nanoparticles for drug delivery applications .
Introduction to Fmoc-PEG3-NHS Ester

Fmoc-PEG₃-NHS ester (CAS: 1352827-47-4) is a heterobifunctional crosslinker integral to modern bioconjugation strategies. It combines a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine with an N-hydroxysuccinimide (NHS) ester, interconnected by a triethylene glycol (PEG₃) spacer. This molecular architecture enables sequential, chemoselective conjugation of amine-containing biomolecules while enhancing aqueous solubility—a critical limitation in hydrophobic bioconjugate systems [1] [2] [6]. Its design addresses key challenges in peptide synthesis, nanocarrier development, and radiopharmaceutical engineering, positioning it as a cornerstone reagent in chemical biology.

Structural and Functional Characterization of Fmoc-PEG3-NHS Ester

Molecular Architecture

The compound’s structure comprises three modular domains:

  • Fmoc group: Acts as a base-labile protecting group (removable via piperidine treatment) for the terminal amine.
  • PEG₃ spacer: A hydrophilic 12-atom chain (‑(CH₂CH₂O)₃CH₂CH₂‑) that reduces aggregation and improves solubility in aqueous media.
  • NHS ester: Electrophilic moiety reactive toward primary amines (ε-amines of lysine, N-termini) forming stable amide bonds [1] [6].
  • Chemical Formula: C₂₈H₃₂N₂O₉
  • Molecular Weight: 540.56 g/mol (theoretical: 540.21) [2]
  • Purity Specifications: >95% (HPLC), with typical impurities including hydrolyzed NHS ester and diol byproducts [3] [9].

Physicochemical Properties

Table 1: Key Physicochemical Properties of Fmoc-PEG₃-NHS Ester

PropertyValueMeasurement Method
SolubilitySoluble in DMSO, DMF, DCM; sparingly soluble in waterEmpirical testing [2] [6]
Density1.3 ± 0.1 g/cm³Computational prediction [6]
Hydrophilicity (LogP)-3.07 to -3.44Octanol-water partition [5]
Storage Stability>3 years at -20°C in anhydrous conditionsLong-term stability studies [2]

The PEG₃ spacer’s ethylene oxide units confer high hydrophilicity, reducing interfacial tension in biological matrices and enabling efficient diffusion toward target amines [1] [6]. The NHS ester’s hydrolysis half-life in aqueous buffers (pH 7.4) is approximately 15–30 minutes, necessitating rapid conjugation post-dissolution [7].

Reactivity and Conjugation Mechanisms

The NHS ester undergoes nucleophilic acyl substitution with primary amines (e.g., lysine residues, amine-modified oligonucleotides) at pH 7.5–8.5, forming stable amide linkages:

Fmoc-NH-PEG₃-C(=O)-O-NHS + H₂N-Biomolecule → Fmoc-NH-PEG₃-C(=O)-NH-Biomolecule + NHS

Subsequent Fmoc deprotection (20% piperidine/DMF) liberates the free amine for secondary reactions, enabling iterative conjugation architectures [1] [3].

Table 2: Commercial Availability and Specifications

VendorPurityPrice (100 mg)Key Applications Cited
MedKoo>98%$250PROTAC synthesis [4]
BroadPharmReagent gradeInquiry-basedDrug-delivery systems [1]
Ruixi Biotech>90%$450 (500 mg)General bioconjugation [9]
BOC Sciences≥95%Inquiry-basedNanocarrier design [6]

Historical Development and Evolution in Bioconjugation Chemistry

Origins of Key Components

  • Fmoc Protection: Introduced by Carpino in 1972, Fmoc revolutionized solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection under mild base. Its adoption in crosslinkers (1990s) allowed sequential conjugations without side-chain interference [7].
  • NHS Esters: Developed in the 1960s by Anderson et al., NHS esters improved acylation kinetics over p-nitrophenyl esters, becoming the gold standard for amine bioconjugation by the 1980s [10].
  • PEG Spacers: Approved for clinical use in the 1990s (e.g., PEGylated interferon-α), PEG spacers were later integrated into heterobifunctional linkers to address solubility and steric issues in antibody-drug conjugates (ADCs) [7] [10].

Evolution of Fmoc-PEG₃-NHS Ester

Early heterobifunctional linkers (e.g., SMCC) suffered from hydrophobicity-driven aggregation. The integration of PEG₃ (∼15 Å length) in the 2000s balanced hydrophilicity with minimal immunogenicity. Fmoc-PEG₃-NHS ester (CAS registered 2012) emerged as a optimized variant where PEG₃ length maximized solubility without compromising cell permeability in drug conjugates [5] [6]. Its design reflects three paradigm shifts:

  • Modularity: Enables controlled stepwise assembly over stochastic lysine conjugation.
  • Biocompatibility: PEG reduces opsonization and hepatic clearance.
  • Orthogonality: Fmoc allows selective deprotection amid acid-/base-labile functional groups [7] [10].

Role in Modern Chemical Biology and Nanotechnology

Nanocarrier Functionalization

Fmoc-PEG₃-NHS ester is pivotal in synthesizing amphiphilic copolymers for drug encapsulation:

  • Micellar Nanocarriers: Conjugates with hydrophobic drugs (e.g., paclitaxel) via NHS chemistry, followed by Fmoc deprotection to expose amines for targeting ligands (e.g., folate). PEG₃ ensures colloidal stability in physiological saline [2] [6].
  • Dual-Drug Co-delivery Systems: Enables precise stoichiometric conjugation of doxorubicin and dasatinib to PEG backbones, improving synergistic index 4-fold over free drugs [2].

PROTAC Synthesis

As a PROTAC linker, it connects E3 ligase ligands (e.g., thalidomide) to target protein binders (e.g., kinase inhibitors). The PEG₃ spacer optimizes ternary complex formation by balancing flexibility and distance constraints:

E3 Ligand─Fmoc-PEG₃-NHS ester─Target Binder → PROTAC

Deprotection allows "click" chemistry or amidation for branch diversification [4] [8].

Radiopharmaceuticals and Heterobivalent Ligands

In PET tracer design, Fmoc-PEG₃-NHS ester conjugates chelators (e.g., NODA-GA) to tumor-targeting peptides (e.g., RGD, GE11). The PEG₃ spacer minimizes undesired metal-chelate interactions while improving pharmacokinetics:

  • Heterobivalent Ligands: Links αvβ3 integrin-binding RGD peptides to EGFR-targeting GE11 peptides, enabling dual-receptor engagement. The PEG₃ spacer’s length is optimized for concurrent binding without steric clash [5].
  • ⁶⁸Ga-Labeling Efficiency: Chelator-PEG₃-peptide conjugates achieve >95% radiochemical yield at nanomolar scales [5] [10].

Peptide and Surface Engineering

  • Solid-Phase Peptide Synthesis (SPPS): Serves as a side-chain modifier for lysine or terminal amine functionalization.
  • Microarray Fabrication: Immobilizes proteins/peptides onto amine-functionalized slides via NHS chemistry, with PEG₃ reducing nonspecific binding [3] [7].

Table 3: Representative Applications and Performance Data

ApplicationSystemPerformance GainRef
ImmunochemotherapyPaclitaxel nanomicelles3.2-fold tumor accumulation vs. free drug [2]
PROTAC SynthesisBRD4-degrading PROTACDC₅₀ = 1.5 nM; >90% degradation at 100 nM [4]
PET Imaging⁶⁸Ga-RGD-GE11 heterodimerTumor uptake: 2.79 ± 1.66% ID/g (blockable) [5]
Co-delivery SystemsPEG-Fmoc-doxorubicin/dasatinibSynergistic index: 8.7 vs. 2.1 (free combo) [2]

Properties

CAS Number

1352827-47-4

Product Name

Fmoc-PEG3-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C28H32N2O9

Molecular Weight

540.57

InChI

InChI=1S/C28H32N2O9/c31-25-9-10-26(32)30(25)39-27(33)11-13-35-15-17-37-18-16-36-14-12-29-28(34)38-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,29,34)

InChI Key

KMYBRMLPVIWJEW-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

Soluble in DMSO

Synonyms

Fmoc-PEG3-NHS ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.